

# The Chemical Architecture of Org 12962: An In-Depth Technical Guide

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## Compound of Interest

Compound Name:	Org 12962
CAS No.:	132834-56-1
Cat. No.:	B1677466

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## Abstract

**Org 12962**, scientifically known as 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine, is a pyridinylpiperazine derivative that garnered interest for its potent and selective agonist activity at the 5-HT<sub>2C</sub> receptor.<sup>[1]</sup> Developed by Organon, it was investigated as a potential anxiolytic agent.<sup>[1]</sup> However, its clinical development was halted due to adverse effects, including dizziness and a "spacey" feeling, which were attributed to a lack of sufficient selectivity over the 5-HT<sub>2A</sub> receptor in vivo. Despite its discontinuation for therapeutic use, **Org 12962** remains a valuable tool compound for researchers studying the pharmacology of the 5-HT<sub>2</sub> receptor family. This guide provides a comprehensive technical overview of the chemical structure of **Org 12962**, including its synthesis, spectroscopic characteristics, structure-activity relationships, and predicted metabolic pathways.

## Core Chemical Identity

**Org 12962** is a substituted pyridinylpiperazine with the following key identifiers:



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The core structure of **Org 12962** consists of a piperazine ring linked to a substituted pyridine ring. The pyridine ring is functionalized with a chlorine atom at the 6-position and a trifluoromethyl group at the 5-position. This specific substitution pattern is crucial for its pharmacological activity.

## Synthesis and Crystallization

While a detailed, step-by-step synthesis protocol for the free base of **Org 12962** is not extensively documented in publicly available literature, a general synthetic strategy can be inferred from standard organic chemistry principles and related syntheses of arylpiperazines. The synthesis would likely involve the nucleophilic substitution reaction between a suitably activated 2-halopyridine derivative and piperazine.

A plausible synthetic route is outlined below:



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Caption: Plausible synthetic route for **Org 12962**.

Experimental Protocol (Hypothetical):

A detailed experimental protocol for the synthesis of **Org 12962** is not publicly available.

However, a general procedure would likely involve the following steps:

- **Reaction Setup:** A reaction vessel would be charged with 2,6-dichloro-5-(trifluoromethyl)pyridine and an excess of piperazine in a suitable solvent, such as ethanol or dimethylformamide (DMF).
- **Reaction Conditions:** The reaction mixture would be heated to reflux for several hours to facilitate the nucleophilic aromatic substitution. The progress of the reaction would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up and Purification:** Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The residue would then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer would be washed, dried, and concentrated. The crude product would be purified by column chromatography or recrystallization to yield the pure **Org 12962** free base.

A patent for the hydrochloride salt of **Org 12962** describes its crystallization.[2] The pure crystalline form B can be prepared by treating a solution of the free base in ethanol or an ethanol-water mixture at reflux with an excess of hydrochloric acid.[2] The solution is then slowly cooled to room temperature to induce crystallization.[2]

## Spectroscopic Profile (Predicted)

Specific spectroscopic data (NMR, IR, MS) for **Org 12962** are not readily available in the public domain. However, based on its chemical structure, the following spectral characteristics can be predicted:

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine and piperazine rings. The aromatic protons on the pyridine ring would appear in the downfield region (typically 7.0-8.5 ppm). The protons of the piperazine ring would likely appear as two multiplets in the upfield region (around 3.0-4.0 ppm), corresponding to the four protons adjacent to the pyridine ring and the four protons adjacent to the secondary amine. The NH proton of the piperazine ring would likely appear as a broad singlet.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show signals for all 10 carbon atoms in the molecule. The carbons of the pyridine ring would resonate in the aromatic region (110-160 ppm). The trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The carbons of the piperazine ring would be found in the aliphatic region (40-60 ppm).
- $^{19}\text{F}$  NMR: The fluorine NMR spectrum would exhibit a singlet for the trifluoromethyl group.

## Infrared (IR) Spectroscopy

The IR spectrum of **Org 12962** would be expected to display characteristic absorption bands for its functional groups:



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## Mass Spectrometry (MS)

In a mass spectrum, **Org 12962** would be expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  265. The isotopic pattern of the molecular ion would be characteristic of a molecule containing

one chlorine atom ( $M^+$  and  $M+2$  peaks in an approximate 3:1 ratio). Fragmentation would likely involve cleavage of the piperazine ring and loss of the trifluoromethyl group.

## Structure-Activity Relationships (SAR)

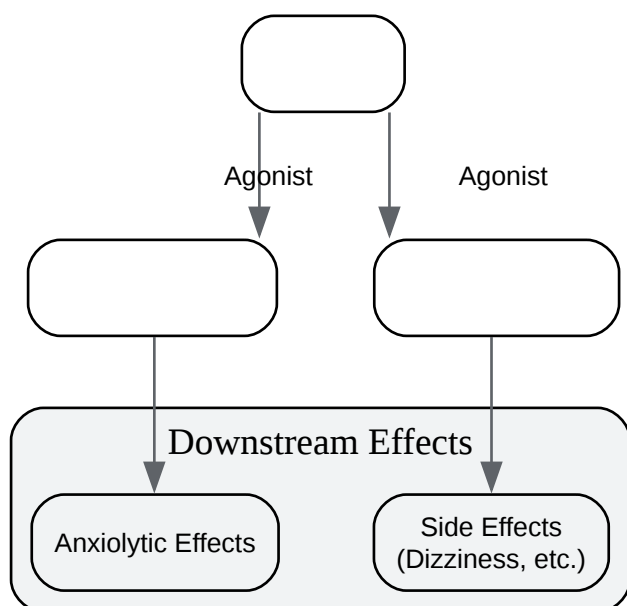
The pharmacological activity of **Org 12962** and related pyridinylpiperazine derivatives is highly dependent on the nature and position of the substituents on the pyridine ring.



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